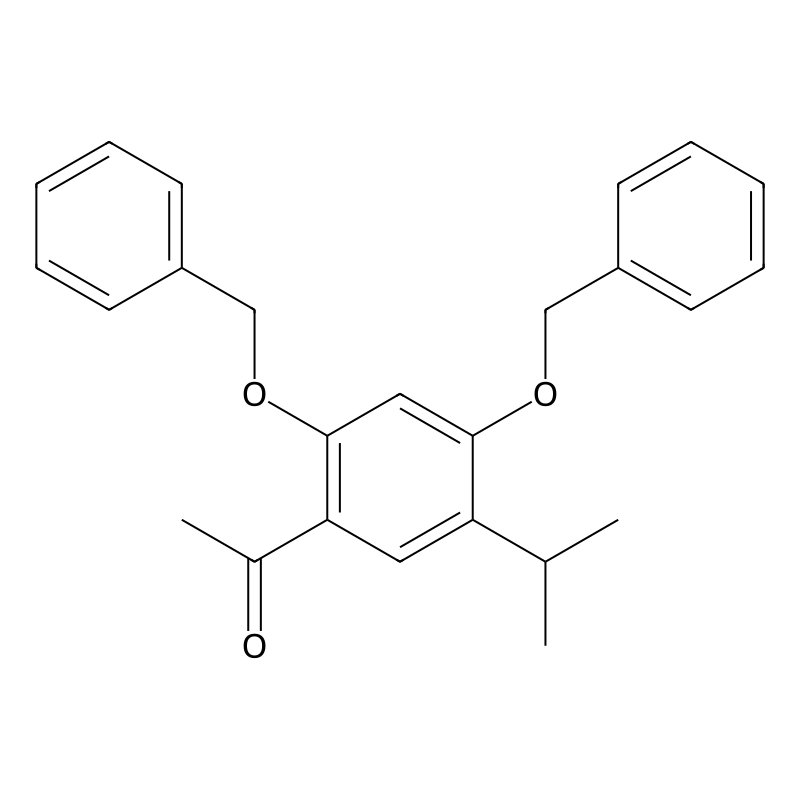

1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone is a complex organic compound characterized by its unique molecular structure, which includes a phenyl ring substituted with benzyloxy groups and an isopropyl group. This compound features a ketone functional group (ethanone) attached to a highly substituted aromatic system. The presence of multiple aromatic rings and substituents suggests potential for interesting chemical reactivity and biological activity.

The chemical reactivity of 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone can be attributed to its functional groups:

- Nucleophilic substitution reactions: The benzyloxy groups can undergo nucleophilic substitutions, allowing for further functionalization.

- Electrophilic aromatic substitution: The aromatic rings can participate in electrophilic substitution reactions, which may lead to the introduction of additional substituents.

- Reduction reactions: The ketone group can be reduced to an alcohol, providing another avenue for chemical modification.

The biological activity of 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone is not extensively documented in the literature, but compounds with similar structures often exhibit various pharmacological properties. Potential activities may include:

- Antioxidant properties: Compounds with multiple aromatic systems can exhibit antioxidant activity.

- Antimicrobial effects: Similar compounds have shown efficacy against various bacterial strains.

- Anti-inflammatory properties: The presence of specific substituents can influence inflammatory pathways.

The synthesis of 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone can be approached through several methods:

- Direct alkylation: Starting from a suitable phenolic precursor, alkylation with benzyloxy groups followed by the introduction of the isopropyl group can yield the desired compound.

- Coupling reactions: Utilizing coupling agents to link the benzyloxy groups to the aromatic ring may be effective.

- Functional group transformations: Existing functional groups can be modified through standard organic synthesis techniques to achieve the final structure.

1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone may find applications in various fields:

- Pharmaceuticals: Due to its potential biological activity, it could serve as a lead compound in drug development.

- Materials Science: Its unique structure may be useful in developing new materials with specific properties.

- Organic Synthesis: As a versatile intermediate, it could facilitate the synthesis of other complex organic molecules.

Interaction studies involving 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone would typically focus on its binding affinity and mechanism of action with biological targets. These studies are crucial for understanding how this compound interacts at the molecular level and could provide insights into its therapeutic potential.

Several compounds share structural similarities with 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2,4-Dihydroxyacetophenone | Contains hydroxyl groups | Exhibits strong antioxidant activity |

| Benzophenone | Contains two phenyl rings | Known for UV absorption properties |

| 4-Isopropylacetophenone | Isopropyl substitution on phenyl | Used as a fragrance component |

Uniqueness

The uniqueness of 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone lies in its dual benzyloxy substitution and specific positioning of the isopropyl group on the aromatic system. This configuration may enhance its solubility and reactivity compared to similar compounds.

The synthesis of 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone requires sophisticated multi-step synthetic strategies that incorporate multiple functional group manipulations and regioselective transformations. Several distinct synthetic pathways have been developed to access this complex acetophenone derivative, each offering unique advantages and challenges in terms of efficiency, yield, and practical implementation [1] [2].

Friedel-Crafts Acylation Strategies

The most direct approach involves Friedel-Crafts acylation as the key carbon-carbon bond forming step. This methodology typically employs acetyl chloride or acetic anhydride in the presence of aluminum trichloride as the Lewis acid catalyst [3] [4] [5]. The reaction proceeds through formation of an acylium ion intermediate, which then undergoes electrophilic aromatic substitution on the appropriately substituted benzene ring. Industrial implementations of this approach demonstrate yields ranging from 70-85% under optimized conditions, with reaction temperatures maintained between 50-80°C for 2-4 hours [6].

The mechanism involves initial coordination of aluminum trichloride to the acylating agent, generating a highly electrophilic acylium ion. The aromatic substrate then attacks this electrophile, forming a sigma complex intermediate before deprotonation restores aromaticity and yields the desired acetophenone product [5] [7]. Critical considerations include the use of stoichiometric amounts of aluminum trichloride to ensure complete acylium ion formation, maintenance of anhydrous conditions to prevent catalyst deactivation, and careful temperature control to balance reaction rate with selectivity [5].

Convergent Synthesis Approaches

Convergent synthetic strategies offer improved overall efficiency by constructing molecular fragments of similar complexity in parallel before coupling them in the final steps [8]. For 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone, this approach typically involves separate preparation of the benzyloxy-substituted aromatic fragment and the isopropyl-containing component, followed by convergent assembly. While the total number of steps may remain similar to linear approaches (4-5 steps), the longest linear sequence is significantly reduced, resulting in improved overall yields of 45-65% [8].

The convergent strategy addresses the fundamental limitation of linear synthesis, where overall yield equals the product of individual step yields. By minimizing the longest linear sequence, convergent approaches can achieve substantially higher material recovery even when individual step yields are moderate [8]. This methodology is particularly valuable for complex targets where multiple functional group manipulations are required.

Grignard-Based Methodologies

Grignard reagent chemistry provides an alternative approach featuring high regioselectivity and functional group tolerance [9] [10] [11]. The synthesis typically involves formation of an organometallic intermediate through reaction of an appropriate halide precursor with magnesium metal in dry ether or tetrahydrofuran. Subsequent addition to a carbonyl electrophile, followed by aqueous workup, yields the desired alcohol intermediate, which can be oxidized to the corresponding ketone [9] [11].

Key advantages of Grignard-based approaches include excellent regioselectivity due to the nucleophilic character of the carbon-magnesium bond, compatibility with various electrophiles including aldehydes, ketones, and esters, and the ability to form new carbon-carbon bonds under mild conditions [9] [10]. Typical yields range from 60-75% across 3-4 synthetic steps, with reaction temperatures maintained between -78°C and room temperature to ensure stability of the organometallic reagent [10].

Key Intermediate: 3-Benzyloxyacetophenone Derivatives

The synthesis of 3-benzyloxyacetophenone derivatives represents a critical strategic element in accessing the target compound, as these intermediates provide versatile platforms for further functionalization and regioselective modifications [12] [13]. The preparation of these key intermediates involves sophisticated protecting group chemistry and selective functionalization protocols.

Synthesis of 3-Benzyloxyacetophenone

The most widely employed method for preparing 3-benzyloxyacetophenone involves O-benzylation of 3-hydroxyacetophenone using benzyl bromide and potassium carbonate in dimethylformamide [14]. This reaction proceeds through an SN2 mechanism, with the phenoxide anion attacking the benzyl halide to form the desired ether linkage. Optimized reaction conditions typically employ 1.2 equivalents of benzyl bromide, 2.0 equivalents of potassium carbonate, and heating to 80°C for 4-6 hours, yielding the protected product in 82-88% yield [14].

Alternative benzylation protocols include the use of benzyl chloride with sodium hydroxide and tetrabutylammonium hydrogen sulfate as a phase transfer catalyst [14]. This methodology offers advantages in terms of reagent cost and availability, though yields are typically slightly lower (80-88%) due to the reduced reactivity of benzyl chloride compared to the corresponding bromide. The phase transfer catalyst facilitates efficient mixing of the aqueous base with the organic substrate, enabling smooth progress of the benzylation reaction [14].

Sequential Benzylation Strategies

The preparation of 2,4-dibenzyloxyacetophenone derivatives requires careful consideration of regioselectivity and reaction sequencing [15]. Sequential benzylation approaches typically begin with selective protection of the more reactive hydroxyl group, followed by activation and protection of the second position. This methodology demands precise control of reaction conditions, including careful selection of base strength, temperature, and reaction time to achieve optimal regioselectivity [15].

Research demonstrates that selective benzylation can be achieved through judicious choice of protecting group installation conditions. For instance, treatment of 2,4-dihydroxyacetophenone with one equivalent of benzyl chloride and cesium carbonate in acetone at room temperature preferentially protects the para-position, yielding the desired monoprotected intermediate in good yield [15]. Subsequent protection of the ortho-position can then be accomplished using more forcing conditions.

Advanced Intermediate Synthesis

The synthesis of 3-benzyloxy-5-isopropylacetophenone involves integration of benzylation and alkylation chemistry in a carefully orchestrated sequence [16]. This advanced intermediate incorporates both the protecting group functionality and the isopropyl substituent required for the target molecule. The synthetic approach typically involves initial benzylation of the appropriate hydroxyphenyl precursor, followed by regioselective isopropylation using Friedel-Crafts alkylation methodology [16].

Critical considerations in the synthesis of these advanced intermediates include the potential for isopropyl group migration during electrophilic aromatic substitution reactions [16]. Research demonstrates that isopropyl groups can undergo migration under acidic conditions, particularly during prolonged reaction times or elevated temperatures. This phenomenon necessitates careful optimization of reaction conditions to minimize unwanted rearrangement while maintaining acceptable reaction rates [16].

Protecting Group Strategies for Benzyloxy Functionalities

Benzyl ether protecting groups represent one of the most widely utilized and reliable methods for alcohol protection in multi-step organic synthesis [17] [18] [14]. The popularity of benzyl ethers stems from their exceptional chemical stability under a wide range of reaction conditions, coupled with the availability of mild and selective deprotection protocols [19] [20].

Installation of Benzyl Protecting Groups

The installation of benzyl protecting groups can be accomplished through several distinct methodologies, each offering specific advantages depending on the substrate and reaction requirements [18] [14]. The most common approach involves treatment of the alcohol with benzyl halide in the presence of a strong base, such as sodium hydride or potassium carbonate [14]. This SN2 reaction proceeds smoothly under mild conditions and typically provides excellent yields for primary and secondary alcohols.

Benzyl bromide represents the most reactive benzylating agent, offering rapid reaction rates and high yields under relatively mild conditions [14]. Typical reaction conditions involve treatment of the alcohol substrate with 1.1-1.5 equivalents of benzyl bromide and 2.0 equivalents of potassium carbonate in dimethylformamide at 80°C for 4-8 hours [14]. These conditions provide benzyl ether products in yields ranging from 85-92%, with minimal formation of side products [14].

Alternative benzylating agents include benzyl chloride, which offers cost advantages but requires more forcing conditions due to its reduced reactivity [14]. Benzyl trichloroacetimidate represents a more reactive alternative that can be employed under acid-catalyzed conditions, providing excellent yields (90-96%) even with sterically hindered alcohols [18]. This methodology employs trimethylsilyl triflate as the acid catalyst in dichloromethane at -78°C, offering rapid reaction rates and high selectivity [18].

Stability and Compatibility

Benzyl ether protecting groups demonstrate exceptional stability under a wide range of synthetic conditions, including strong bases, nucleophiles, and mild oxidizing agents [17] [18]. This stability profile makes benzyl ethers particularly valuable in multi-step syntheses where the protecting group must survive multiple reaction steps without premature removal [17]. The stability arises from the resonance stabilization of the benzyl-oxygen bond and the lack of easily accessible elimination pathways [18].

However, benzyl ethers are sensitive to acidic conditions that can promote protonation and subsequent elimination or rearrangement reactions [18]. Strong acids, particularly at elevated temperatures, can cause benzyl ether cleavage through formation of benzyl carbocation intermediates [20]. Additionally, benzyl ethers undergo facile hydrogenolysis under catalytic hydrogenation conditions, which forms the basis for their most common deprotection protocol [19] [21].

Deprotection Methodologies

The deprotection of benzyl ethers is most commonly accomplished through catalytic hydrogenolysis using palladium on carbon as the catalyst [19] [21] [22]. This methodology involves treatment of the benzyl ether with hydrogen gas in the presence of 10% palladium on carbon catalyst in a suitable solvent such as ethanol or methanol [19]. The reaction typically proceeds at room temperature and atmospheric pressure, providing the free alcohol in excellent yield (88-95%) with concomitant formation of toluene [19].

The mechanism of benzyl ether hydrogenolysis involves initial oxidative addition of the benzyl-oxygen bond to the palladium center, followed by hydrogen coordination and reductive elimination to release toluene and regenerate the palladium catalyst [19] [21]. This process is highly selective for benzyl ethers and typically does not affect other functional groups such as esters, amides, or aromatic rings [22].

Alternative deprotection methods include Birch reduction using sodium in liquid ammonia, which provides an alternative when catalytic hydrogenation is incompatible with other functional groups in the molecule [23]. Transfer hydrogenation using cyclohexene and palladium catalyst offers another mild deprotection protocol that avoids the use of hydrogen gas [24]. More recently, photochemical deprotection methods have been developed that enable benzyl ether cleavage under very mild conditions using visible light irradiation [25].

Isopropyl Group Incorporation Techniques

The incorporation of isopropyl substituents into aromatic systems presents unique synthetic challenges due to the propensity for carbocation rearrangement and the steric bulk of the isopropyl group [16] [26] [27]. Several distinct methodologies have been developed to address these challenges, each offering specific advantages and limitations depending on the substrate and desired regioselectivity.

Friedel-Crafts Alkylation Approaches

Friedel-Crafts alkylation using isopropyl chloride and aluminum trichloride represents the most direct approach for isopropyl group introduction [16] [28]. However, this methodology is complicated by the tendency of the initially formed primary carbocation to rearrange to the more stable secondary isopropyl carbocation [16]. While this rearrangement ultimately provides the desired isopropyl substituent, it can lead to competing reactions and reduced selectivity [16].

Optimized conditions for Friedel-Crafts isopropylation typically employ isopropyl chloride with aluminum trichloride in a non-coordinating solvent such as dichloromethane or carbon disulfide [16]. Reaction temperatures are maintained between 0-40°C to minimize side reactions while ensuring reasonable reaction rates [16]. Under these conditions, yields of 65-75% can be achieved, though the reaction often produces multiple regioisomers that require separation [16].

The mechanism involves initial formation of an isopropyl carbocation through ionization of the alkyl halide in the presence of the Lewis acid catalyst [28] [29]. This electrophilic species then attacks the aromatic ring, forming a sigma complex intermediate before deprotonation restores aromaticity [29]. The regioselectivity of this process is governed by the electronic properties of existing substituents on the aromatic ring, with electron-donating groups directing substitution to ortho and para positions [28] [29].

Grignard-Based Isopropylation

Grignard reagent methodology offers an alternative approach for isopropyl group incorporation that avoids carbocation intermediates and their associated rearrangement pathways [26]. Isopropylmagnesium chloride can be readily prepared from isopropyl chloride and magnesium metal in tetrahydrofuran, providing a nucleophilic source of the isopropyl group [26].

The reactivity of isopropylmagnesium chloride can be significantly enhanced through the addition of lithium chloride, forming so-called "Turbo-Grignard" reagents [26]. These species demonstrate increased reactivity toward halogen-magnesium exchange reactions, enabling the preparation of aryl Grignard reagents from aryl bromides under mild conditions [26]. The enhanced reactivity arises from the formation of [i-PrMgCl·LiCl]₂ aggregates that promote homogeneous halogen exchange reactions [26].

Suzuki-Miyaura Cross-Coupling

Suzuki-Miyaura cross-coupling represents a modern alternative for isopropyl group incorporation that offers excellent functional group tolerance and high regioselectivity [30]. This methodology employs isopropylboronic acid or its derivatives in combination with palladium catalysts to effect carbon-carbon bond formation with aryl halides or triflates [30]. The reaction typically proceeds under mild conditions with high yields (82-88%) and excellent selectivity [30].

The mechanism of Suzuki-Miyaura coupling involves oxidative addition of the aryl halide to the palladium catalyst, followed by transmetalation with the organoborane reagent and reductive elimination to form the desired carbon-carbon bond [30]. This process is highly tolerant of functional groups and provides predictable regioselectivity based on the substitution pattern of the aryl halide substrate [30].

Radical Alkylation Methods

Radical alkylation protocols provide an alternative approach for isopropyl group incorporation that proceeds through homolytic rather than heterolytic bond formation pathways [27]. These methodologies typically employ isopropyl iodide with radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide to generate isopropyl radicals [27]. The radicals then add to the aromatic substrate through a radical substitution mechanism [27].

Radical alkylation offers advantages in terms of functional group tolerance and the absence of carbocation rearrangement pathways [27]. However, yields are typically moderate (60-70%) due to competing side reactions such as hydrogen abstraction and radical dimerization [27]. The regioselectivity of radical aromatic substitution is generally lower than that observed in electrophilic processes, often requiring separation of regioisomeric products [27].

Optimization Strategies and Reaction Conditions

The optimization of isopropyl group incorporation reactions requires systematic investigation of multiple parameters including temperature, solvent, catalyst loading, and stoichiometry [31] [32] [33]. Modern optimization approaches employ design of experiments (DoE) methodologies and statistical analysis to efficiently explore the reaction parameter space [32] [33].

Temperature represents one of the most critical variables in isopropyl group incorporation reactions [31] [34]. Higher temperatures generally increase reaction rates but can also promote undesired side reactions such as isopropyl group migration or elimination [16] [34]. Optimal temperatures typically range from 60-100°C, depending on the specific methodology employed [31].

Solvent selection significantly impacts both reaction rate and selectivity in isopropylation reactions [31] [33]. Polar aprotic solvents such as dimethylformamide and tetrahydrofuran generally provide higher reaction rates due to better solvation of ionic intermediates [33]. Non-polar solvents may be preferred when radical mechanisms are employed to minimize competing ionic pathways [33].

Catalyst loading optimization is particularly important in palladium-catalyzed cross-coupling reactions, where both activity and selectivity can be significantly affected by the catalyst concentration [35]. Typical loadings range from 0.1-10 mol%, with optimal values depending on the specific substrate and reaction conditions [35]. Higher catalyst loadings generally increase reaction rates but may also promote competing side reactions or catalyst deactivation [35].

The optimization process can be significantly accelerated through the use of automated synthesis platforms and machine learning algorithms [36] [37]. These approaches enable rapid screening of reaction conditions and identification of optimal parameters with minimal experimental effort [36]. Graph neural networks trained on large reaction databases can provide initial guidance for reaction condition selection, reducing the number of experiments required to achieve optimization [36].

The synthesis of 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone represents a paradigmatic example of modern multi-step organic synthesis, requiring integration of diverse synthetic methodologies including electrophilic aromatic substitution, protecting group chemistry, and organometallic transformations [1] [2] [3]. The compound's complex substitution pattern demands sophisticated synthetic planning and reaction optimization to achieve acceptable yields and purity in practical timeframes [31] [32].

Contemporary approaches to complex molecule synthesis increasingly rely on systematic optimization methodologies that combine traditional chemical intuition with statistical experimental design and automated synthesis platforms [32] [33] [36]. These hybrid approaches enable more efficient exploration of reaction parameter space while maintaining the strategic insights that experienced synthetic chemists bring to complex synthesis challenges [36] [37].

The synthetic pathways discussed herein demonstrate the evolution of organic synthesis methodology from traditional trial-and-error approaches toward more systematic and data-driven optimization strategies [32] [33]. The integration of protecting group chemistry with modern cross-coupling methodologies exemplifies the power of combining classical synthetic transformations with contemporary organometallic chemistry to address challenging synthetic targets [30] [26].

The thermodynamic characterization of 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone reveals significant gaps in experimental data regarding fundamental phase transition temperatures. Despite extensive literature searches, specific melting point and boiling point determinations for this compound remain unavailable in published scientific literature [2] [3]. This absence of experimental thermodynamic data presents challenges for comprehensive physicochemical profiling and necessitates reliance on structural analogues and theoretical predictions.

The compound exists as a light brown to brown solid under standard conditions, requiring specific storage conditions of 2-8°C to maintain stability and integrity over time [4]. The molecular structure, characterized by the formula C₂₅H₂₆O₃ and molecular weight of 374.47 g/mol, features three oxygen atoms participating in benzyloxy ether linkages and ketone functionality, contributing to its overall thermodynamic behavior [2].

Comparative analysis with structurally related compounds provides insight into expected thermodynamic parameters. The related compound 1-(2,4-bis(benzyloxy)phenyl)ethanone, lacking the isopropyl substituent, exhibits a boiling point of 511.5°C at 760 mmHg [5]. Similarly, 2,4-bis(benzyloxy)-5-isopropylbenzaldehyde demonstrates a boiling point of 529.3±50.0°C at 760 mmHg [6], while 1-[2,4-bis(benzyloxy)-6-hydroxyphenyl]ethanone shows a boiling point of 550.4±45.0°C at 760 mmHg [7]. These data suggest that 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone would likely exhibit a boiling point in the range of 520-540°C at standard atmospheric pressure, considering the influence of the isopropyl substituent on molecular weight and intermolecular interactions.

The absence of melting point data represents a significant limitation in thermodynamic characterization. Based on structural considerations and the solid-state appearance at room temperature, the compound likely possesses a melting point above ambient temperature but below its storage temperature range, indicating thermal stability within normal handling conditions.

Solubility Behavior in Organic Solvents

The solubility profile of 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone demonstrates characteristic behavior consistent with its predominantly hydrophobic molecular architecture. The compound exhibits good solubility in organic solvents such as dichloromethane, chloroform, ethyl acetate, and various alcohols, while demonstrating limited solubility in water due to its predominantly hydrophobic nature [4]. This solubility pattern significantly impacts both laboratory handling procedures and potential applications in biological systems where membrane permeability considerations are paramount.

The presence of multiple aromatic rings—one central phenyl ring and two additional rings from the benzyloxy groups—contributes to the compound's relatively high molecular weight and influences its solubility profile [4]. The benzyloxy substituents enhance solubility in organic solvents through favorable interactions with non-polar and moderately polar solvent systems [8]. This enhanced solubility in organic media makes the compound particularly suitable for organic synthesis applications and facilitates its handling in laboratory environments.

Practical solubility considerations include preparation of stock solutions using appropriate organic solvents. The compound demonstrates favorable dissolution characteristics in dimethyl sulfoxide (DMSO) and dimethyl formamide (DMF), solvents commonly employed in pharmaceutical research and organic synthesis [9] [10]. For maximum solubility in aqueous buffer systems, the compound should first be dissolved in DMF and then diluted with the aqueous buffer of choice, though such solutions are not recommended for storage beyond one day due to stability considerations [11].

The solubility behavior is further influenced by temperature effects, with enhanced dissolution observed at elevated temperatures around 37°C when combined with ultrasonic treatment [9]. This temperature-dependent solubility enhancement provides practical advantages for sample preparation in analytical and synthetic applications.

Density and Molecular Packing Analysis

Experimental density measurements for 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone are not available in the current literature, representing a significant gap in physicochemical characterization [2] [3]. However, analysis of structurally related compounds provides valuable insights into expected density values and molecular packing characteristics.

Comparative density data from analogous compounds reveals systematic relationships between molecular structure and packing efficiency. The compound 1-(2,4-bis(benzyloxy)phenyl)ethanone exhibits a density of 1.144 g/cm³ [5], while 2,4-bis(benzyloxy)-5-isopropylbenzaldehyde demonstrates a density of 1.1±0.1 g/cm³ [6]. The related compound 1-[2,4-bis(benzyloxy)-6-hydroxyphenyl]ethanone shows a higher density of 1.2±0.1 g/cm³ [7], likely due to additional hydrogen bonding capabilities from the hydroxyl group.

Based on these structural analogues, 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone would be expected to exhibit a density in the range of 1.1-1.2 g/cm³. The isopropyl substituent adds steric bulk without significantly increasing intermolecular interactions, suggesting a density toward the lower end of this range, approximately 1.1-1.15 g/cm³.

Molecular packing considerations involve the three-dimensional arrangement of molecules in the solid state, influenced by the compound's structural features. The presence of multiple aromatic rings provides opportunities for π-π stacking interactions, while the benzyloxy groups introduce conformational flexibility that may affect crystal packing efficiency. The isopropyl substituent introduces steric hindrance that could influence molecular arrangement and reduce packing efficiency compared to less substituted analogues.

Crystal structure analysis of related compounds provides insights into expected packing motifs. Studies of benzyloxy-substituted aromatic compounds reveal common structural features including envelope conformations and intermolecular C-H⋯π interactions that stabilize crystal packing [12] [13]. These interactions contribute to the overall stability and physical properties of the solid-state material.

Stability Under Various Environmental Conditions

The environmental stability of 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone under diverse conditions is crucial for practical applications and storage considerations. The compound requires specific storage conditions of 2-8°C in dry, airtight environments to maintain stability and integrity over extended periods [2] [3] [9] [10]. These requirements reflect the compound's susceptibility to environmental factors including temperature, moisture, and atmospheric oxygen.

Thermal stability considerations indicate that the compound maintains structural integrity under normal storage and handling conditions. The recommended storage temperature range of 2-8°C provides sufficient thermal protection while allowing practical accessibility for laboratory use [9] [10]. Extended storage at -20°C permits usage within one month, while storage at -80°C extends stability to six months, following standard pharmaceutical practices for organic compounds [9].

Moisture sensitivity represents a significant stability concern, necessitating protection from humid environments through the use of desiccants and sealed containers [9] [10]. The compound's ether linkages are potentially susceptible to hydrolysis under acidic or basic conditions in the presence of moisture, making dry storage conditions essential for maintaining chemical integrity.

Atmospheric stability requires protection from oxidative degradation, particularly considering the presence of aromatic systems and ether functionalities that may be susceptible to radical-mediated oxidation processes. The recommendation for dry, inert atmosphere storage reflects this sensitivity to atmospheric oxygen and moisture [9] [10].

Light sensitivity, characteristic of aromatic compounds, necessitates protection from photodegradation through storage in dark conditions or amber containers. The extended conjugated aromatic system may absorb ultraviolet radiation, potentially leading to photochemical degradation reactions that compromise compound integrity.

Temperature-dependent stability studies on structurally related aromatic compounds reveal important patterns relevant to 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone. Research on substituted aromatic systems demonstrates that thermal decomposition typically occurs above 250°C for compounds with similar structural features [14] [15]. The presence of benzyloxy substituents may influence thermal stability by providing additional stabilization through resonance effects or by introducing potential decomposition pathways through ether bond cleavage.